molecular formula C16H20N4O3 B5655274 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B5655274
M. Wt: 316.35 g/mol
InChI Key: DHBYZJVJLWNXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the product is characterized by single crystal X-ray diffraction (XRD) analysis

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. Docking studies have shown that the compound binds effectively to certain enzymes and receptors, inhibiting their activity. The exact molecular pathways involved depend on the specific biological target, but generally, the compound interferes with the normal function of the target protein, leading to the desired therapeutic effect .

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide can be compared with other pyrazole derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of this compound lies in its morpholine ring, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-14(17-16(22)19-8-10-23-11-9-19)15(21)20(18(12)2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBYZJVJLWNXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.